

RO 4927350: A Technical Guide to a Novel MEK1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	RO 4927350	
Cat. No.:	B1684347	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RO 4927350 is a potent and highly selective, non-ATP-competitive inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). By specifically targeting the MAPK/ERK signaling pathway, **RO 4927350** has demonstrated significant antitumor efficacy in a variety of preclinical cancer models. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to **RO 4927350**, intended to support ongoing research and drug development efforts in oncology.

Chemical Structure and Physicochemical Properties

RO 4927350 is a small molecule inhibitor with the following chemical and physical properties:



Property	Value	
IUPAC Name	(2S,3S)-2-((R)-4-(4-(2-hydroxyethoxy)phenyl)-2,5-dioxoimidazolidin-1-yl)-3-phenyl-N-(4-propionylthiazol-2-yl)butanamide[1]	
Chemical Formula	C27H28N4O6S[1]	
Molecular Weight	536.60 g/mol [1][2]	
CAS Number	876755-27-0[1][2]	
SMILES	CINVALID-LINKINVALID-LINK OCCO)NC2=O)=O">C@HC(NC4=NC(C(CC)=O)=CS4)=O[3]	
Physical Appearance	Not specified in provided results.	
Solubility	Not specified in provided results.	
Stability	Shipped at ambient temperature and stable for weeks. For long-term storage, -20°C is recommended.[1]	

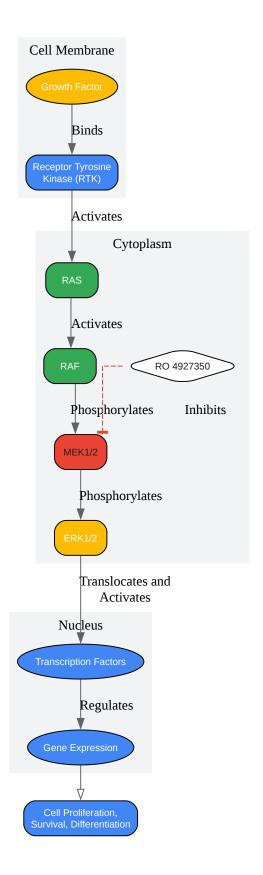
Mechanism of Action

RO 4927350 is a non-ATP-competitive allosteric inhibitor of MEK1 and MEK2, the direct upstream kinases of ERK1 and ERK2.[1][4] By binding to a unique pocket on the MEK enzyme, RO 4927350 prevents the phosphorylation and subsequent activation of ERK1/2. This blockade of the MAPK/ERK signaling cascade leads to the inhibition of cell proliferation and can induce cell cycle arrest and apoptosis in cancer cells with aberrant pathway activation.[4] A key feature of RO 4927350 is its ability to inhibit both MEK and ERK phosphorylation, in contrast to some other MEK inhibitors that can lead to a feedback activation of MEK phosphorylation.[1]

Signaling Pathway

The following diagram illustrates the canonical MAPK/ERK signaling pathway and the point of inhibition by **RO 4927350**.





Click to download full resolution via product page

MAPK/ERK signaling pathway and inhibition by RO 4927350.



Quantitative Data

In Vitro Kinase Inhibition

Target	IC50	Assay Type
MEK1	23 nM	cRaf/MEK/ERK cascade assay

Cellular Activity: Inhibition of ERK Phosphorylation and Cell Viability

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of **RO 4927350** for the inhibition of ERK phosphorylation and cell viability in various human cancer cell lines.

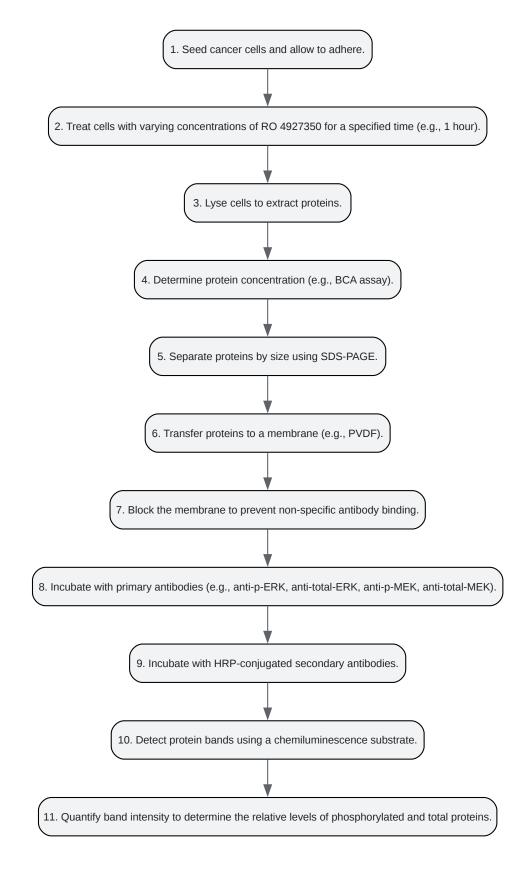
Cell Line	Cancer Type	Ras/B-Raf Status	ERK Phosphorylati on IC50 (μM)	Cell Viability IC50 (µM)
LOX	Melanoma	B-Raf V600E	0.03 - 0.1	0.1 - 0.3
HT-29	Colorectal	B-Raf V600E	0.03 - 0.1	0.1 - 0.3
MDA-MB-435	Breast	B-Raf V600E	0.03 - 0.1	0.1 - 0.3
MIA PaCa-2	Pancreatic	K-Ras G12C	0.1 - 0.3	1 - 3
Calu-6	Lung	K-Ras Q61K	0.1 - 0.3	3 - 10

Data adapted from Supplementary Table S1, as referenced in a Figshare record related to the work of Daouti et al.[5]

Experimental Protocols Western Blot Analysis for p-ERK and p-MEK Inhibition

This protocol describes the general procedure for assessing the inhibition of MEK and ERK phosphorylation by **RO 4927350**.





Click to download full resolution via product page

General workflow for Western blot analysis.



Methodology Details:

- Cell Treatment: Cells are typically treated with a range of **RO 4927350** concentrations (e.g., 0.03 to 30 μ M) for 1 hour.[5]
- Antibodies: Specific antibodies against phosphorylated and total ERK1/2 and MEK1/2 are used.
- Loading Control: An antibody against a housekeeping protein (e.g., β-actin) is used to ensure equal protein loading.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

General Protocol:

- Seed cells in a 96-well plate and allow them to attach overnight.
- Treat the cells with various concentrations of RO 4927350 for an extended period (e.g., 5 days).[5]
- Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
- Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.

In Vivo Xenograft Tumor Models

The antitumor efficacy of RO 4927350 can be evaluated in vivo using xenograft models.

General Protocol:



- Cell Implantation: Human cancer cells (e.g., LOX, HT-29, MDA-MB-435, MIA PaCa-2, Calu-6) are subcutaneously implanted into immunodeficient mice (e.g., nude mice).[5]
- Tumor Growth: Tumors are allowed to grow to a palpable size.
- Treatment: Mice are treated with **RO 4927350**, typically administered orally twice daily at doses ranging from 50 to 200 mg/kg.[5]
- Tumor Measurement: Tumor volume is measured regularly using calipers.
- Efficacy Evaluation: The antitumor efficacy is assessed by comparing the tumor growth in the treated groups to the vehicle-treated control group.

Conclusion

RO 4927350 is a promising MEK1/2 inhibitor with a distinct non-ATP-competitive mechanism of action. Its potent and selective inhibition of the MAPK/ERK pathway translates to significant antitumor activity in preclinical models, particularly in cancers harboring B-Raf or Ras mutations. The data and protocols presented in this guide provide a valuable resource for researchers and drug developers working to further characterize and clinically evaluate this compound for the treatment of cancer. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its potential in combination therapies, is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]



- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [RO 4927350: A Technical Guide to a Novel MEK1/2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684347#chemical-structure-and-properties-of-ro-4927350]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com